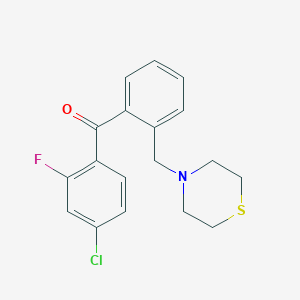

4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRVOQNCABLBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643837 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-23-5 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone"

An In-depth Technical Guide to the Prospective Synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed framework for the synthesis of the novel compound, this compound. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The introduction of a thiomorpholinomethyl group is anticipated to modulate the pharmacological profile of the benzophenone core, making this a molecule of significant interest for drug discovery and development programs.

Given the novelty of the target compound, this document outlines a prospective synthetic route grounded in established and reliable chemical transformations. The proposed synthesis is a two-stage process, commencing with the preparation of the benzophenone core via a Friedel-Crafts acylation, followed by a targeted aminomethylation using a Mannich reaction. Each step is detailed with underlying mechanistic rationale, step-by-step protocols, and considerations for process validation and safety.

Part 1: Synthesis of the 4-Chloro-2-fluorobenzophenone Intermediate

The foundational step in the synthesis is the construction of the 4-chloro-2-fluorobenzophenone core. The most direct and industrially scalable method for this is the Friedel-Crafts acylation of a suitable aromatic substrate with a benzoyl chloride derivative.[6][7][8]

1.1: Retrosynthetic Analysis and Strategy

The synthesis of the 4-chloro-2-fluorobenzophenone intermediate will be achieved via a Lewis acid-catalyzed Friedel-Crafts acylation. The two possible disconnection approaches are:

-

Route A: Acylation of chlorobenzene with 2-fluorobenzoyl chloride.

-

Route B: Acylation of fluorobenzene with 4-chlorobenzoyl chloride.

Route B is generally preferred due to the directing effects of the fluorine atom on the benzene ring, which can lead to a mixture of ortho and para products. Conversely, the chlorine atom in chlorobenzene is a deactivating but ortho, para-director, which can also lead to isomeric impurities. For the purpose of this guide, we will proceed with the acylation of fluorobenzene with 4-chlorobenzoyl chloride, with the understanding that purification will be critical to isolate the desired 2-acylated product from the more sterically favored 4-acylated product.

1.2: Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of 4-chloro-2-fluorobenzophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzoyl chloride | 175.01 | 17.5 g | 0.1 |

| Fluorobenzene | 96.10 | 19.2 g | 0.2 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Hydrochloric Acid (HCl), 2M | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) to the stirred suspension.

-

To this mixture, add fluorobenzene (19.2 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

The reaction is then quenched by carefully pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with 2M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-chloro-2-fluorobenzophenone.

1.3: Characterization of the Intermediate

The structure of the synthesized 4-chloro-2-fluorobenzophenone should be confirmed by spectroscopic methods:

-

¹H NMR: Expected to show characteristic aromatic proton signals.

-

¹³C NMR: Will confirm the presence of the carbonyl carbon and the correct number of aromatic carbons.

-

IR Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the carbonyl stretch is expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Part 2: Synthesis of this compound via Mannich Reaction

The second stage of the synthesis involves the introduction of the thiomorpholinomethyl group onto the benzophenone core. This is proposed to be achieved through a Mannich reaction. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (in this case, formaldehyde), and a secondary amine (thiomorpholine).[9][10][11][12][13][14][15][16][17]

2.1: Mechanistic Considerations

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and thiomorpholine.[9][12][14] The benzophenone, acting as the active hydrogen compound, will then attack this electrophilic iminium ion to form the final product. The reaction is typically acid-catalyzed to promote the formation of the iminium ion and the enol form of the ketone.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

2.2: Detailed Experimental Protocol: Mannich Reaction

This protocol details the aminomethylation of 4-chloro-2-fluorobenzophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-fluorobenzophenone | 234.65 | 23.47 g | 0.1 |

| Thiomorpholine | 103.17 | 11.35 g | 0.11 |

| Paraformaldehyde | (CH₂O)n | 3.3 g | 0.11 (as CH₂O) |

| Concentrated Hydrochloric Acid (HCl) | - | 2 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| Sodium Hydroxide (NaOH), 2M | - | - | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-chloro-2-fluorobenzophenone (23.47 g, 0.1 mol) in ethanol (150 mL).

-

Add thiomorpholine (11.35 g, 0.11 mol) and paraformaldehyde (3.3 g, 0.11 mol).

-

To this mixture, add concentrated hydrochloric acid (2 mL) and reflux for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

The aqueous layer is then basified to pH 10 with 2M sodium hydroxide solution, resulting in the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

2.3: Characterization of the Final Product

The final product should be thoroughly characterized to confirm its identity and purity.

-

¹H NMR: The appearance of a singlet corresponding to the methylene bridge protons (-CH₂-) and signals for the thiomorpholine protons, in addition to the aromatic signals, will be indicative of the product formation.

-

¹³C NMR: Will show the new methylene carbon and the carbons of the thiomorpholine ring.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.

-

Purity Analysis (HPLC): To determine the purity of the final compound.

Diagram of the Mannich Reaction Mechanism

Caption: Key steps in the Mannich reaction for the final product synthesis.

Part 3: Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

4-Chlorobenzoyl chloride: Corrosive and lachrymatory. Handle with care.

-

Anhydrous Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

-

Thiomorpholine: Harmful if swallowed or in contact with skin.

-

Paraformaldehyde: Toxic by inhalation and ingestion.

Part 4: Conclusion

This guide presents a robust and scientifically sound prospective synthesis for the novel compound this compound. The proposed two-step synthesis, utilizing a Friedel-Crafts acylation followed by a Mannich reaction, is based on well-established organic chemistry principles. The detailed protocols and analytical checkpoints provided herein offer a clear pathway for researchers to synthesize and characterize this promising molecule for further investigation in drug discovery and development. Experimental validation of the proposed route is a necessary next step to confirm yields, purity, and the precise reaction conditions.

References

- CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents.

- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF.

- US3439016A - 2-amino-2' and 4'-cyanobenzophenones - Google Patents.

- Experimental Chemistry II - Oregon State University.

- WO 98/00427 - Googleapis.com. Googleapis.com.

- 4-Chlorobenzophenone - Friedel Craft Acyl

- Mannich reaction - Wikipedia. Wikipedia.

- 577 THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIV

- A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.

- Synthesis and bioactivity investigation of benzophenone and its deriv

- (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol - ResearchGate.

- Three-component radical homo Mannich reaction - PMC - NIH.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH.

- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD

- Examples of benzophenone derivatives in the market and their uses - ResearchGate.

- Mannich Reaction - Alfa Chemistry. Alfa Chemistry.

- Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.

- US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents.

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - MDPI. MDPI.

- Mannich Reaction Mechanism - BYJU'S. BYJU'S.

- (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. MDPI.

- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.

- (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - ResearchGate.

- Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Taylor & Francis Online.

- Mannich Reaction - Chemistry Steps. Chemistry Steps.

- 4'-Chloro-5-fluoro-2-hydroxybenzophenone | C13H8ClFO2 | CID 112841 - PubChem. PubChem.

- Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC.

- CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents.

- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Chemistry II [sites.science.oregonstate.edu]

- 8. scribd.com [scribd.com]

- 9. Mannich reaction - Wikipedia [en.wikipedia.org]

- 10. ppor.az [ppor.az]

- 11. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. oarjbp.com [oarjbp.com]

- 14. byjus.com [byjus.com]

- 15. mdpi.com [mdpi.com]

- 16. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 17. adichemistry.com [adichemistry.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rigorous, unambiguous determination of a novel chemical entity's structure is the bedrock upon which all subsequent research, development, and intellectual property claims are built. This guide outlines a comprehensive, multi-technique workflow for the structural elucidation of a complex, asymmetric molecule: 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. This molecule presents a unique analytical challenge due to its combination of a halogenated benzophenone core, a flexible methylene linker, and a saturated heterocyclic thiomorpholine ring. Our approach is designed as a self-validating system, where each analytical step provides data that must correlate with and be confirmed by subsequent experiments. We will proceed from establishing the molecular formula to defining the precise connectivity of every atom and, finally, confirming the three-dimensional arrangement.

The Analytical Challenge: Deconstructing the Target Molecule

The target molecule, this compound, comprises three key fragments that must be individually characterized and then assembled:

-

Fragment A: The Benzophenone Core: A central carbonyl group bridging two phenyl rings.

-

Fragment B: The Substituted Phenyl Ring: A phenyl ring bearing a chloro and a fluoro substituent. Their relative positions (4- and 2- respectively) must be confirmed.

-

Fragment C: The Thiomorpholinomethyl Phenyl Ring: A second phenyl ring substituted at the 2'-position with a -CH₂- linker attached to the nitrogen of a thiomorpholine ring.

Our strategy is to use a synergistic combination of spectroscopic techniques to solve this molecular puzzle. The overall workflow is designed to be logical and efficient, minimizing ambiguity at each stage.

Visualized Workflow: The Path to Structural Confirmation

Caption: Overall workflow for the structural elucidation of the target molecule.

Step 1: Establishing the Molecular Blueprint via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before any structural connections can be made, the fundamental atomic composition must be known. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass measurements with extremely high precision (typically within 5 ppm), allowing for the confident determination of a unique molecular formula.[1][2][3][4] This is the first critical checkpoint; all subsequent NMR and isotopic data must align with this formula.

Predicted Molecular Formula: C₁₈H₁₇ClFNO S

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic nitrogen atom in the thiomorpholine ring, which is readily protonated to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. The instrument software will use the exact mass to calculate possible elemental compositions. The presence of chlorine will be evident from the characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for ³⁵Cl:³⁷Cl.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClFNO S |

| Calculated Exact Mass [M] | 349.0707 |

| Calculated m/z [M+H]⁺ | 350.0785 |

| Observed m/z [M+H]⁺ | 350.0785 ± 0.0017 (within 5 ppm) |

Step 2: Identifying Key Functional Groups with FTIR Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for identifying the presence of key functional groups.[5][6] The molecular vibrations of specific bonds absorb IR radiation at characteristic frequencies. For our target, we are looking for definitive evidence of the benzophenone's carbonyl group and features of the aromatic and aliphatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty crystal first.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms presence of phenyl rings. |

| ~2950-2800 | Medium-Weak | Aliphatic C-H Stretch | Confirms thiomorpholine & methylene linker. |

| ~1660 | Strong | C=O Stretch (Ketone) | Confirms the benzophenone carbonyl group.[7] |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Further evidence of phenyl rings. |

| ~1250 | Medium-Strong | Aryl-F Stretch | Indicates the C-F bond. |

| ~850-800 | Strong | C-Cl Stretch | Indicates the C-Cl bond. |

Step 3: Assembling the Fragments with 1D and 2D NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9][10][11] By combining a suite of 1D and 2D experiments, we can identify every unique proton and carbon, and then piece them together by observing through-bond correlations.[12][13][14][15] The inclusion of ¹⁹F NMR is crucial for confirming the fluorine environment.[16][17][18][19][20]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR: Provides information on the number of different proton environments, their integration (relative numbers), and splitting patterns (neighboring protons).

-

¹³C NMR: Shows the number of different carbon environments.

-

¹⁹F NMR: Identifies the fluorine environment and its coupling to nearby protons.[18][19]

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically 2-3 bonds apart).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away (²JCH, ³JCH). This is the key experiment for connecting the molecular fragments.

-

Predicted 1D NMR Data & Interpretation

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.8-7.2 | Multiplet | 7H | Aromatic Protons | Complex overlapping signals from both phenyl rings. |

| ~4.5 | Singlet | 2H | -CH₂- (linker) | A singlet indicates no adjacent protons. Its downfield shift is due to proximity to the aromatic ring and nitrogen. |

| ~2.8 | Triplet | 4H | -CH₂-N-CH₂- | Protons on carbons adjacent to the nitrogen in thiomorpholine. |

| ~2.6 | Triplet | 4H | -CH₂-S-CH₂- | Protons on carbons adjacent to the sulfur in thiomorpholine. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~195 | C=O (Ketone) | Characteristic chemical shift for a benzophenone carbonyl. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | Quaternary carbon attached to fluorine, shows a large C-F coupling constant. |

| ~140-120 | Aromatic C & C-Cl | Multiple signals for the 10 remaining aromatic carbons. |

| ~55 | -CH₂- (linker) | Aliphatic carbon in the deshielded region due to nitrogen and aromatic ring. |

| ~53 | -CH₂-N-CH₂- | Thiomorpholine carbons adjacent to nitrogen. |

| ~28 | -CH₂-S-CH₂- | Thiomorpholine carbons adjacent to sulfur. |

¹⁹F NMR (376 MHz, CDCl₃): A single signal, likely a multiplet due to coupling with adjacent aromatic protons, would be expected in the typical range for fluoroaromatic compounds.[16]

Piecing It Together: The Power of 2D NMR

The HMBC experiment is the cornerstone of this elucidation. It provides the long-range connectivity information needed to unambiguously link the three molecular fragments.

Visualized HMBC Correlations:

Caption: Key HMBC correlations linking the molecular fragments.

Trustworthiness through Self-Validation:

-

Correlation 1 (B → A & C_H → A): Protons on both aromatic rings must show a 3-bond correlation to the carbonyl carbon (~195 ppm). This confirms the benzophenone skeleton.

-

Correlation 2 (C_CH₂ → C_H): The protons of the methylene linker (~4.5 ppm) must show correlations to the quaternary carbon and the proton-bearing carbons of the 2'-substituted ring. This definitively places the linker on that specific ring.

-

Correlation 3 (C_Thio → C_CH₂): The protons on the thiomorpholine ring adjacent to the nitrogen (~2.8 ppm) must show a 3-bond correlation to the methylene linker carbon (~55 ppm), confirming the N-CH₂ bond.

Step 4: The Gold Standard - Absolute Structure by X-ray Crystallography

Expertise & Rationale: While the combination of HRMS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of atomic connectivity and the molecule's 3D conformation in the solid state.[21][22][23][24][25] It is the most reliable method for determining molecular structure.[21]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step.[25] The compound must be slowly crystallized from various solvents or solvent mixtures (e.g., slow evaporation from ethanol/water, vapor diffusion with hexane/ethyl acetate) to obtain a single, high-quality crystal of appropriate size (~0.1-0.3 mm).

-

Data Collection: Mount the crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. From this map, atomic positions are determined and refined to yield a final structural model with precise bond lengths, bond angles, and torsion angles.

Expected Outcome: The resulting 3D model would confirm the entire structure proposed by the spectroscopic data. It would show the relative orientations of the two phenyl rings and the chair conformation of the thiomorpholine ring.

Conclusion

The structural elucidation of this compound is achieved through a systematic and corroborative analytical workflow. High-resolution mass spectrometry establishes the exact molecular formula. FTIR confirms the presence of key functional groups, most notably the benzophenone carbonyl. A comprehensive suite of 1D and 2D NMR experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and crucially, HMBC, allows for the complete assignment of all atoms and confirms their precise connectivity. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. This multi-faceted approach ensures the highest level of scientific integrity and provides a complete, trustworthy, and authoritative characterization of this novel molecule.

References

- Absolute Configuration of Small Molecules by Co‐Crystallization.

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.[Link]

-

Structure elucidation workflow based on NMR and MS/MS data. ResearchGate.[Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.[Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

-

High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.[Link]

-

Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.[Link]

-

NMR Analysis of Substituted Benzophenones. Oregon State University.[Link]

-

Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate.[Link]

-

A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry.[Link]

-

Structure Elucidation in Organic Chemistry. Wiley Analytical Science.[Link]

-

Interpreting 2-D NMR Spectra. Chemistry LibreTexts.[Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. VNU Journal of Science: Education Research.[Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect.[Link]

-

High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc.[Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.[Link]

-

CHM4930 Example of Solving Structure from 2D NMR. YouTube.[Link]

-

19F NMR. University of Ottawa.[Link]

-

Formula determination by high resolution mass spectrometry. YouTube.[Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.[Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis Online.[Link]

-

Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL.[Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.[Link]

-

Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragmentation mass spectra. PubMed.[Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health.[Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. wjbphs.com [wjbphs.com]

- 6. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. emerypharma.com [emerypharma.com]

- 9. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 16. researchgate.net [researchgate.net]

- 17. biophysics.org [biophysics.org]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. azolifesciences.com [azolifesciences.com]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone: A Predictive Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive guide to the spectroscopic characteristics of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. As of the date of publication, experimental spectroscopic data for this specific compound is not publicly available. The data and interpretations presented herein are hypothetical, derived from the analysis of structurally analogous compounds and established principles of spectroscopic analysis. This guide is intended for research and informational purposes to anticipate the spectral features of the target molecule.

Introduction

This compound is a complex molecule integrating a substituted benzophenone core with a thiomorpholine moiety via a methylene bridge. Benzophenone derivatives are a well-established class of compounds with diverse applications, including in medicinal chemistry and materials science.[1][2] The introduction of a thiomorpholine group, a heterocyclic scaffold of pharmacological interest, suggests potential applications in drug discovery. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and structural confirmation in any research and development context.

This guide presents a detailed, predictive analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The predictions are grounded in the known spectroscopic data of its constituent fragments: the 4-chloro-2-fluorobenzoyl system, the phenyl ring, the N-methylene linker, and the thiomorpholine heterocycle.

Molecular Structure and Predicted Spectroscopic Landscape

The structural features of this compound dictate its expected spectroscopic signature. The molecule's asymmetry, the presence of various functional groups, and the influence of electron-withdrawing and -donating groups will be reflected in the predicted spectra.

Caption: Predicted ¹H-¹³C NMR correlations for key structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Predicted FT-IR Spectral Data

The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale for Prediction |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic | Typical for C-H stretching in aromatic rings. |

| 2980-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) | Characteristic of the methylene groups in the bridge and thiomorpholine ring. |

| ~ 1660 | Strong | C=O stretch | Ketone | The carbonyl stretch of benzophenones is typically strong and appears in this region. [3] |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic | Skeletal vibrations of the aromatic rings. |

| ~ 1250 | Strong | C-F stretch | Aryl-F | The C-F stretching vibration is typically strong and found in this region. |

| ~ 1100 | Medium | C-N stretch | Aliphatic Amine | Stretching vibration of the C-N bond in the thiomorpholine ring. |

| ~ 830 | Strong | C-Cl stretch | Aryl-Cl | The C-Cl stretching vibration for an aryl chloride. |

| ~ 700 | Medium | C-S stretch | Thioether | The C-S stretching vibration is typically weak to medium in intensity. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, but would likely lead to more extensive fragmentation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion or coupled with liquid chromatography).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe its fragmentation.

-

Predicted Mass Spectral Data

-

Molecular Formula: C₁₈H₁₇ClFNOS

-

Monoisotopic Mass: 349.07 g/mol

-

Predicted Molecular Ion Peak (ESI+): [M+H]⁺ at m/z 350.07

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

α-Cleavage at the Carbonyl Group: A common fragmentation pathway for benzophenones is the cleavage of the bond between the carbonyl carbon and one of the aromatic rings. [4]This would lead to the formation of the 4-chloro-2-fluorobenzoyl cation (m/z 158) or the phenyl cation with the thiomorpholinomethyl substituent.

-

Cleavage at the Methylene Bridge: The C-N bond of the methylene bridge is another likely point of fragmentation, leading to the formation of the thiomorpholine cation (m/z 102) or a stabilized benzylic cation.

-

Loss of Substituents: Loss of the chlorine atom from the molecular ion is also a plausible fragmentation pathway.

Conclusion

This predictive guide provides a comprehensive, albeit hypothetical, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, FT-IR, and MS data have been systematically derived from the analysis of its structural components and established spectroscopic principles. This information serves as a valuable resource for researchers in the synthesis, purification, and analysis of this and related compounds, providing a robust framework for the interpretation of experimentally acquired data. The validation of these predictions awaits the empirical synthesis and characterization of this novel molecule.

References

-

PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]

-

ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

-

PubChem. Thiomorpholine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. [Link]

-

PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

-

ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

-

PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Taylor & Francis Online. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Oregon State University. Experimental Chemistry II. [Link]

-

Physical Chemistry Chemical Physics. 1H and 13C NMR spectra of infinitene and the ring current effect of the aromatic molecule. [Link]

-

ACS Publications. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. [Link]

-

ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during... [Link]

-

The Royal Society of Chemistry. Supporting Information for - [Link]

-

ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Interaction between Aromaticity of Rings and NMR Chemical Shifts of 1H and 13C in Resonance-Assisted Hydrogen Bond for 2-Hydroxyl Diaryl Schiff Bases. [Link]

-

mzCloud. 4 Chlorobenzophenone. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]

Sources

- 1. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 1H NMR spectrum [chemicalbook.com]

- 2. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Thiomorpholinomethyl Benzophenone Derivatives: A Technical Guide

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of "privileged structures"—molecular frameworks known to interact with a variety of biological targets. This guide delves into the synthesis, biological activities, and mechanistic underpinnings of a promising class of compounds: thiomorpholinomethyl benzophenone derivatives . These molecules represent a thoughtful hybridization of two such scaffolds: the versatile benzophenone core and the bioactive thiomorpholine heterocycle, linked via a methyl bridge.

The benzophenone scaffold, characterized by two aryl groups connected by a carbonyl group, is a ubiquitous feature in both natural and synthetic molecules demonstrating a wide array of biological functions, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects[1][2]. Its unique three-dimensional structure allows for diverse interactions with biological macromolecules. Complementing this, the thiomorpholine ring, a sulfur-containing analog of morpholine, is another crucial pharmacophore known to impart favorable pharmacokinetic properties and a broad spectrum of pharmacological activities, such as anticancer, antibacterial, and anti-inflammatory actions[3].

The Mannich reaction, a cornerstone of organic synthesis, provides a robust and efficient pathway to covalently link these two key moieties via a methyl group, creating thiomorpholinomethyl benzophenone derivatives. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis of these compounds, a comprehensive analysis of their biological activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Synthesis of Thiomorpholinomethyl Benzophenone Derivatives: The Mannich Reaction

The primary and most efficient method for synthesizing thiomorpholinomethyl benzophenone derivatives is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (a hydroxybenzophenone), formaldehyde, and a secondary amine (thiomorpholine)[3]. The hydroxyl group on the benzophenone core activates the ortho and para positions, providing the necessary nucleophilic character for the reaction.

The reaction proceeds in two main stages. First, formaldehyde reacts with thiomorpholine to form an electrophilic Eschenmoser-like salt, the thiomorpholinomethyl cation. Subsequently, the electron-rich aromatic ring of the hydroxybenzophenone attacks this cation, leading to the formation of a new carbon-carbon bond and the introduction of the thiomorpholinomethyl group onto the benzophenone scaffold.

Caption: General workflow for the synthesis of thiomorpholinomethyl benzophenone derivatives via the Mannich reaction.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general procedure for the synthesis of a thiomorpholinomethyl derivative of a hydroxybenzophenone.

Materials:

-

Hydroxybenzophenone (1 equivalent)

-

Thiomorpholine (1.2 equivalents)

-

Formaldehyde (37% aqueous solution, 1.5 equivalents)

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve the hydroxybenzophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add thiomorpholine and stir for 10-15 minutes at room temperature.

-

Slowly add the aqueous formaldehyde solution dropwise to the reaction mixture.

-

The reaction mixture is then typically refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure thiomorpholinomethyl benzophenone derivative.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: A Multi-pronged Approach

The hybridization of benzophenone and thiomorpholine moieties is anticipated to yield compounds with significant cytotoxic activity against various cancer cell lines. Benzophenone derivatives have been reported to exhibit strong antitumor activity, with some showing IC₅₀ values in the sub-micromolar range against cell lines like SMMC-7721 (hepatocarcinoma)[2]. Mannich bases, in general, are known to induce apoptosis in cancer cells through caspase-dependent pathways[4].

Putative Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of thiomorpholinomethyl benzophenone derivatives is the induction of apoptosis. This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is hypothesized that these compounds may increase the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Proposed mechanism of apoptosis induction by thiomorpholinomethyl benzophenone derivatives.

Quantitative Data: Cytotoxicity of Related Compounds

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzophenone Derivative | SMMC-7721 (Hepatocarcinoma) | 0.111 | [2] |

| Benzophenone Derivative | HL-60 (Promyelocytic Leukemia) | 0.122 | [1] |

| Phenolic Mannich Base | Cancer Cell Line | 0.71 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Thiomorpholinomethyl benzophenone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Both benzophenone and thiomorpholine scaffolds are known to be key components in molecules with significant antimicrobial activity[1][3]. The combination of these two moieties in thiomorpholinomethyl benzophenone derivatives is therefore expected to yield compounds with potent activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for related Mannich bases and benzophenone derivatives against representative microbial strains.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Morpholine Mannich Base | Staphylococcus aureus | - | [5] |

| Morpholine Mannich Base | Escherichia coli | - | [5] |

| Benzophenone-1,2,3-triazole | Bacillus subtilis | - | - |

Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have good to moderate activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or McFarland standards

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.

-

Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzophenone derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β[1]. The incorporation of a thiomorpholine moiety may further enhance this activity.

Putative Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of thiomorpholinomethyl benzophenone derivatives are likely mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. This could include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokine production.

Caption: Proposed mechanism of anti-inflammatory action of thiomorpholinomethyl benzophenone derivatives.

Quantitative Data: Anti-inflammatory Activity of Related Compounds

The following table summarizes the anti-inflammatory activity of related benzophenone derivatives.

| Compound Type | Assay | Activity | Reference |

| 4-Aminobenzophenone Derivative | TNF-α Inhibition | IC₅₀ = 4-6 nM | [1] |

| 4-Aminobenzophenone Derivative | IL-1β Inhibition | IC₅₀ = 14-30 nM | [1] |

| Benzophenone-N-ethyl Morpholine Ether | Carrageenan-induced Paw Edema | 58.7% inhibition | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compounds formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

-

The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several structural features can be hypothesized to influence the biological activity of thiomorpholinomethyl benzophenone derivatives.

Caption: Key structural features influencing the biological activity of thiomorpholinomethyl benzophenone derivatives.

-

Substitution on the Benzophenone Rings: The nature and position of substituents on the aryl rings of the benzophenone core are critical for activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

-

The Hydroxyl Group: The position of the hydroxyl group not only directs the site of the Mannich reaction but may also play a crucial role in binding to target enzymes or receptors through hydrogen bonding.

-

The Thiomorpholine Moiety: The presence of the sulfur atom in the thiomorpholine ring compared to an oxygen in a morpholine ring can alter the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles and enhanced biological activity.

Conclusion

Thiomorpholinomethyl benzophenone derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their synthesis via the robust Mannich reaction allows for the creation of a wide range of analogs for biological screening. The convergence of the well-established biological activities of the benzophenone and thiomorpholine scaffolds suggests that these hybrid molecules are strong candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting area of drug discovery. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development.

References

[1] Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link] [6] Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (n.d.). Iranian Journal of Pharmaceutical Research. [Link] [7] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2021). Molecules. [Link] [8] New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2021). Molecules. [Link] [5] SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research. [Link] [9] Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase. (2018). Molecules. [Link] [2] Synthesis and antitumor activity of benzophenone compound. (2021). Journal of Asian Natural Products Research. [Link] [4] Mannich bases in medicinal chemistry and drug design. (2015). European Journal of Medicinal Chemistry. [Link] [3] Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]

Sources

- 1. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Anti-inflammatory Screening of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro and in vivo evaluation of the novel compound, 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone (hereafter referred to as Compound XYZ), for potential anti-inflammatory activity. The benzophenone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3] Similarly, the thiomorpholine moiety is recognized as a privileged structure in drug discovery, contributing to diverse pharmacological profiles.[4][5][6] The strategic combination of these two moieties in Compound XYZ warrants a systematic investigation into its potential to modulate key inflammatory pathways. This document provides a logical workflow, from initial cell-based screening to a proof-of-concept animal model, explaining the scientific rationale behind each experimental choice and detailing robust, validated protocols.

Introduction & Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Consequently, the discovery of novel anti-inflammatory agents remains a high priority in drug development.

The Benzophenone and Thiomorpholine Scaffolds

The benzophenone core is present in various natural and synthetic compounds demonstrating significant anti-inflammatory properties.[1][7][8] For instance, Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a benzophenone derivative that functions primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] Research has consistently shown that novel benzophenone analogues can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO).[1][2][10]

The thiomorpholine ring is a versatile heterocyclic nucleus incorporated into molecules with a broad spectrum of bioactivities, including anti-inflammatory, antioxidant, and hypolipidemic effects.[4][6][11] Its inclusion in a molecular structure can favorably modulate pharmacokinetic properties and target engagement. The plausible mechanism for some thiomorpholine derivatives involves the inhibition of enzymes like squalene synthase or modulation of inflammatory signaling cascades.[5][11]

Rationale for Screening Compound XYZ

The unique structure of Compound XYZ, which hybridizes a halogenated benzophenone with a thiomorpholine substituent, presents a compelling case for investigation. The chloro and fluoro substitutions on the benzophenone core can significantly alter electronic properties and metabolic stability, potentially enhancing potency and duration of action. The thiomorpholinomethyl linker introduces a flexible, polar group that may facilitate novel interactions with biological targets. This guide proposes a screening cascade designed to efficiently assess the anti-inflammatory potential of this novel chemical entity.

In Vitro Screening Cascade

The primary goal of the in vitro phase is to rapidly assess the compound's ability to suppress inflammatory responses in a controlled cellular environment and to elucidate its primary mechanism of action.

Overall Experimental Workflow

The proposed workflow is a staged approach, beginning with a broad cellular assay for anti-inflammatory effect, followed by more specific mechanistic and safety assays.

Caption: High-level workflow for screening Compound XYZ.

Primary Screen: Nitric Oxide (NO) Inhibition Assay

Causality: Macrophages are key players in the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[12] Overproduction of NO is a hallmark of chronic inflammation. Therefore, inhibiting NO production is a primary indicator of potential anti-inflammatory activity.[10][13] The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for this purpose.[13][14][15]

Protocol: LPS-Induced NO Production in RAW 264.7 Cells

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[14][15]

-

Compound Treatment: Prepare serial dilutions of Compound XYZ in phenol red-free DMEM. Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14]

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[14]

-

NO Measurement (Griess Assay):

-

Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.[13]

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the amount of nitrite (a stable product of NO) from a sodium nitrite standard curve. Determine the concentration of Compound XYZ that inhibits NO production by 50% (IC₅₀).

Mandatory Control: Cytotoxicity Assay

Trustworthiness: A compound may appear to inhibit NO production simply by killing the cells. A concurrent cytotoxicity assay is essential to validate that the observed anti-inflammatory effect is not a result of toxicity. The MTT assay, which measures mitochondrial metabolic activity, is a standard method for this.

Protocol: MTT Assay

-

Culture and treat cells with Compound XYZ for the same duration as the NO assay.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. A compound is generally considered non-toxic if cell viability remains above 80-90% at its effective concentrations.

Secondary Screen: COX-1 & COX-2 Inhibition Assay

Causality: Cyclooxygenase (COX) enzymes are the primary targets for NSAIDs. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions (like protecting the stomach lining), and COX-2, which is induced during inflammation.[16] Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects. A cell-free enzymatic assay provides direct evidence of enzyme inhibition.

Protocol: Fluorometric COX Inhibitor Screening Assay This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical, BPS Bioscience).[17][18][19]

-

Reagent Preparation: Prepare assay buffer, probe, cofactor, and arachidonic acid (substrate) solutions according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well black plate, add reaction buffer, human recombinant COX-1 or COX-2 enzyme, and the COX probe.

-

Inhibitor Addition: Add various concentrations of Compound XYZ or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Add vehicle (DMSO) to control wells.

-

Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]

-

Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.[18]

-

Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of fluorescence increase is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Compound XYZ against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Proof-of-Concept

After demonstrating promising in vitro activity and an acceptable safety profile, the next logical step is to evaluate the compound in a living organism.

Carrageenan-Induced Paw Edema in Rats

Causality: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for the primary in vivo screening of anti-inflammatory drugs.[20][21][22] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the change in paw volume.[23] This model is sensitive to inhibitors of prostaglandin synthesis, making it particularly relevant for compounds that show activity in COX assays.[20]

Protocol: Rat Paw Edema Model

-

Animal Acclimatization: Use male Wistar rats (180-200 g). Acclimatize them for at least one week before the experiment.

-

Grouping and Dosing: Divide animals into groups (n=6):

-

Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.)

-

Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Compound XYZ (e.g., 10, 30, 100 mg/kg, p.o.)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, positive control, or Compound XYZ orally (p.o.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[21][23]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Interpretation & Mechanistic Hypothesis

Synthesizing the Results

The data from the screening cascade should be summarized to provide a clear profile of Compound XYZ's activity.

Table 1: Hypothetical Anti-inflammatory Profile of Compound XYZ

| Assay | Endpoint | Compound XYZ | Indomethacin (Control) |

|---|---|---|---|

| NO Inhibition (RAW 264.7) | IC₅₀ | 12.5 µM | 25 µM |

| Cytotoxicity (RAW 264.7) | CC₅₀ | > 100 µM | > 100 µM |

| COX-1 Inhibition | IC₅₀ | 45 µM | 0.5 µM |

| COX-2 Inhibition | IC₅₀ | 5.2 µM | 2.0 µM |

| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) | 8.65 | 0.25 |

| Paw Edema (% Inhibition) | @ 3 hr, 30 mg/kg | 48% | 55% |

Note: Data are hypothetical and for illustrative purposes only.

Postulated Mechanism of Action

Based on the hypothetical data, Compound XYZ is a potent inhibitor of NO production and shows selective inhibition of the COX-2 enzyme. This dual-action profile is highly desirable. The inhibition of NO production suggests an upstream effect on the inflammatory signaling cascade, likely involving the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[24]

NF-κB is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS (the enzyme that produces NO) and COX-2.[25][26] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[26] Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[27] It is plausible that Compound XYZ interferes with this pathway, preventing NF-κB activation and thereby downregulating multiple inflammatory mediators. Another key pathway is the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, which is also crucial for the production of inflammatory mediators like TNF-α and COX-2.[28][29] Inhibition of p38 MAPK is another potential mechanism.[1]

Caption: Hypothesized mechanism via NF-κB or p38 MAPK pathway inhibition.

Conclusion and Future Directions

This guide provides a validated, step-by-step framework for the initial anti-inflammatory screening of this compound. The proposed cascade efficiently evaluates the compound's efficacy, cytotoxicity, and primary mechanism of action. Positive results from this preliminary screening would justify advancing Compound XYZ into more comprehensive preclinical studies, including:

-

Pharmacokinetic Profiling (ADME): To understand its absorption, distribution, metabolism, and excretion.

-

Chronic Inflammation Models: Evaluating efficacy in models like collagen-induced arthritis.

-

Target Deconvolution: Utilizing biochemical and molecular assays to confirm its interaction with the NF-κB or p38 MAPK pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

This systematic approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2020). SciELO. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. [Link]

-

Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed Central. [Link]

-

NF-κB signaling in inflammation. (2012). Signal Transduction and Targeted Therapy. [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

NF-κB. (n.d.). Wikipedia. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. (2024). Journal of Ethnopharmacology. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (2017). Research in Pharmaceutical Sciences. [Link]

-

Synthesis and antioxidant potential of novel synthetic benzophenone analogues. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023). MDPI. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2015). MDPI. [Link]

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). Archiv der Pharmazie. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]

-

Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (2013). Journal of Clinical and Diagnostic Research. [Link]

-

Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. (2014). Mediators of Inflammation. [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2015). PubMed Central. [Link]

-

Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses. (2014). Mediators of Inflammation. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2014). Current Protocols in Pharmacology. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (2019). Frontiers in Immunology. [Link]

-

Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Publishing. [Link]

-